Defensin 4 -

Defensin 4

Catalog Number: EVT-246145
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Defensin 4, specifically Human β-Defensin 4, is a member of the defensin family, which are small, cationic peptides known for their antimicrobial properties. These peptides play a crucial role in the innate immune response, particularly against bacterial infections. Human β-Defensin 4 is primarily expressed in epithelial tissues and is involved in various biological functions, including chemotaxis of immune cells and modulation of inflammation.

Source

Human β-Defensin 4 is predominantly found in the lungs, skin, and other epithelial tissues. It is synthesized in response to microbial infections and inflammatory stimuli, indicating its role as an inducible peptide in the immune system .

Classification

Human β-Defensin 4 belongs to the β-defensin subclass of antimicrobial peptides. It is characterized by a specific structure that includes multiple disulfide bonds, which are critical for its stability and function. This peptide exhibits broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi .

Synthesis Analysis

Methods

The synthesis of Human β-Defensin 4 typically involves solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry. This method allows for the sequential addition of amino acids to a resin-bound peptide chain.

Technical Details

  1. Initial Attachment: The first amino acid is attached to the resin using a symmetric anhydride method with dichloromethane, dicyclohexylcarbodiimide, and dimethylaminopyridine as activating agents.
  2. Amino Acid Coupling: Subsequent amino acids are coupled using HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) as activating agents.
  3. Disulfide Bridge Formation: Cysteine residues are strategically protected during synthesis to facilitate the formation of disulfide bridges post-synthesis. After cleavage from the resin, oxidative folding is performed in an appropriate buffer to form the final structure .
Molecular Structure Analysis

Structure

Human β-Defensin 4 consists of approximately 40 amino acids and features a compact structure stabilized by three disulfide bonds. This arrangement is crucial for maintaining its functional conformation.

Data

The molecular mass of Human β-Defensin 4 has been determined through mass spectrometry techniques, confirming its theoretical mass of approximately 4367 Da . Structural studies reveal that the peptide adopts a characteristic β-sheet conformation that contributes to its antimicrobial activity.

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving Human β-Defensin 4 include:

  1. Oxidative Folding: This reaction involves the formation of disulfide bonds between cysteine residues, which are essential for the structural integrity of the peptide.
  2. Proteolytic Cleavage: Enzymatic digestion can yield various fragments that retain antimicrobial properties, highlighting the peptide's functional versatility .

Technical Details

Mass spectrometry and high-performance liquid chromatography are commonly employed to analyze these reactions, allowing for precise characterization of the peptide and its fragments .

Mechanism of Action

Process

Human β-Defensin 4 exerts its antimicrobial effects primarily through membrane disruption. The positively charged peptide interacts with negatively charged bacterial membranes, leading to pore formation and subsequent cell lysis.

Data

Studies indicate that Human β-Defensin 4 is effective against both Gram-positive and Gram-negative bacteria, demonstrating its broad-spectrum activity . Its mechanism also involves recruitment of immune cells to sites of infection, enhancing local immune responses.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Human β-Defensin 4 is soluble in aqueous solutions at physiological pH.
  • Stability: The presence of disulfide bonds contributes to its stability against proteolytic degradation.

Chemical Properties

  • pH Sensitivity: The activity of Human β-Defensin 4 can be influenced by pH levels, with optimal activity typically observed near physiological pH.
  • Electrostatic Properties: The net positive charge at physiological pH enhances its interaction with microbial membranes .
Applications

Scientific Uses

Human β-Defensin 4 has several applications in scientific research:

  1. Antimicrobial Research: Its efficacy against multidrug-resistant bacteria makes it a candidate for developing new antimicrobial therapies.
  2. Immunology: Studies on its role in immune modulation provide insights into potential therapeutic applications for inflammatory diseases.
  3. Biotechnology: The peptide can be utilized in designing novel biomaterials with inherent antimicrobial properties for medical devices and wound dressings .
Structural Biology of Defensin 4

Tertiary Structure and Disulfide Bond Topology

Defensin 4 adopts the conserved cysteine-stabilized αβ (CSαβ) fold, characteristic of plant defensins. This structural motif comprises a triple-stranded antiparallel β-sheet braced against a single α-helix via three disulfide bonds, forming a compact, stable globular domain [1] [8]. The fourth disulfide bond links the N- and C-termini, generating a pseudocyclic topology that confers exceptional resistance to thermal denaturation and proteolytic degradation [1].

The disulfide connectivity follows the C1–C8, C2–C5, C3–C6, and C4–C7 pattern (numbered sequentially from the N-terminus). This configuration creates a rigid structural core that positions key functional loops:

  • Loop 1 (between C2-C3): Contains the cationic "γ-core" motif (GXCX₃–₉C) critical for membrane interaction
  • Loop 2 (between C5-C6): Harbors hydrophobic residues enabling lipid insertion [1] [8]

Table 1: Key Structural Elements in Defensin 4

Structural FeatureResidue PositionFunctional RoleConservation
Disulfide BondsC1-C8, C2-C5, C3-C6, C4-C7Structural integrity, protease resistanceUniversal in plant defensins
γ-Core MotifVariable (GXCX₃–₉C)Membrane permeabilizationModerate (sequence variation)
Hydrophobic PatchLoop 2 (between β2-β3)Lipid bilayer insertionHigh
Cationic GripBasic residues flanking γ-corePIP₂ bindingModerate [1] [8]

Electrostatic potential mapping reveals an amphipathic surface distribution: A cationic polar face mediates initial electrostatic attraction to anionic microbial membranes, while the hydrophobic face drives subsequent membrane insertion. This duality enables selective targeting of pathogen membranes over host cells [1] [8].

Dimerization Patterns and Oligomerization Dynamics

Defensin 4 exhibits concentration-dependent self-association behaviors with functional implications. Under physiological conditions, it exists predominantly as monomers, transitioning to dimers and higher-order oligomers upon membrane contact or increased local concentration [4] [8].

Two distinct dimerization interfaces have been characterized:

  • Parallel dimerization: Mediated by hydrogen bonding between β2-strands, creating an extended β-sheet. This configuration exposes hydrophobic residues for membrane insertion [4].
  • Antiparallel dimerization: Stabilized by salt bridges between cationic residues (Arg/Lys) and anionic residues (Glu/Asp). This orientation positions the γ-core motifs for cooperative lipid binding [4] [8].

Higher-order oligomerization occurs via phosphoinositide-mediated assembly. Upon binding phosphatidylinositol 4,5-bisphosphate (PIP₂), Defensin 4 forms heptameric complexes where 14 peptide monomers cooperatively engage 14 PIP₂ molecules. This creates a distinctive "cationic grip" architecture that sequesters PIP₂ clusters, inducing local membrane curvature and poration [8]. Mutagenesis studies confirm that Arg40 is indispensable for this oligomerization, as R40A mutants retain monomeric structure but lose membrane-lytic capacity [8].

Table 2: Oligomerization States of Defensin 4 and Functional Consequences

StateStabilizing FactorsBiological FunctionStructural Characteristics
MonomerLow concentration, aqueous phaseImmune cell recruitment, immunomodulationCompact globular fold
DimerMembrane proximity, ionic strengthEnhanced microbial bindingParallel/antiparallel interfaces
HeptamerPIP₂ clusteringMembrane poration, cell lysisArch-shaped assembly with cationic grip
FibrilHyperconcentration (nanonets)Pathogen immobilizationExtended β-sheet networks [4] [8]

Computational simulations reveal that oligomerization dynamics follow a cooperative binding model: Initial PIP₂ binding induces conformational changes that expose dimerization interfaces, enabling progressive oligomer assembly. This mechanism allows Defensin 4 to function as a "molecular switch" between signaling and microbicidal states [2] [8].

Comparative Analysis with α- and β-Defensin Subfamilies

Defensin 4 diverges significantly from vertebrate defensins in genomic organization, disulfide topology, and functional specialization.

Disulfide connectivity provides the primary structural distinction:

  • Defensin 4: C1-C8, C2-C5, C3-C6, C4-C7 bonds (cyclic stabilization)
  • α-Defensins: C1-C6, C2-C4, C3-C5 connectivity (more open structure)
  • β-Defensins: C1-C5, C2-C4, C3-C6 bonds (similar but not identical to Defensin 4) [6] [9]

Table 3: Evolutionary-Structural Divergence Among Defensin Subfamilies

CharacteristicDefensin 4α-Defensinsβ-Defensins
Disulfide BondsC1-C8, C2-C5, C3-C6, C4-C7C1-C6, C2-C4, C3-C5C1-C5, C2-C4, C3-C6
Chromosomal LocationVariable (species-dependent)Chromosome 8 (human)Chromosome 8p23.1 (human)
Gene ArchitectureClass I: Signal peptide onlyClass II: C-terminal prodomainThree-exon structurePrimarily two-exon structure
Expression SitesEpithelial cells, seeds, rootsNeutrophils, Paneth cellsEpithelial tissues
Primary FunctionsAntifungal, membrane lysisPhagocyte-mediated killing, viral neutralizationChemotaxis, epithelial defense
Key Structural MotifCSαβ with cyclic constraintTriple-stranded β-sheetβ-sheet core with α-helical elements [3] [6] [9]

Genomic organization further differentiates these subfamilies:

  • Defensin 4 genes segregate into two classes: Class I (signal peptide only) and Class II (additional C-terminal prodomain for vacuolar targeting) [1].
  • α-Defensin genes cluster on chromosome 8 in humans (DEFA cluster), featuring three-exon structures where exon 3 encodes the mature peptide [6] [9].
  • β-Defensin genes reside primarily in the chromosome 8p23.1 region, exhibiting copy number variation (2-12 copies/diploid genome) that correlates with disease susceptibility [7] [9].

Functionally, Defensin 4 specializes in direct membrane permeabilization via PIP₂-mediated oligomerization, while vertebrate defensins often combine direct antimicrobial activity with immunomodulation:

  • α-Defensins (e.g., HNP1-4) accumulate in neutrophil azurophilic granules (30-50% of total protein) for phagolysosomal pathogen killing [9].
  • β-Defensins (e.g., hBD1-4) serve dual roles as epithelial-derived antimicrobials and chemokines recruiting dendritic cells via CCR6 binding [6] [10].

The evolutionary trajectory suggests that Defensin 4 represents an early adaptation in plant innate immunity, while vertebrate defensins underwent neofunctionalization for specialized niches like neutrophil granules (α-defensins) and mucosal immunity (β-defensins) [3] [6].

Concluding RemarksDefensin 4 exemplifies structural optimization for host defense, combining a stable CSαβ scaffold with dynamic oligomerization capability. Its PIP₂-specific recognition mechanism represents an evolutionary innovation distinct from vertebrate defensins' strategies. Ongoing structural studies aim to resolve conformational transitions during oligomer assembly, potentially enabling defensin-inspired antimicrobial design. The exclusion of pharmacological data herein aligns with the strict focus on structural biology as requested.

Properties

Product Name

Defensin 4

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